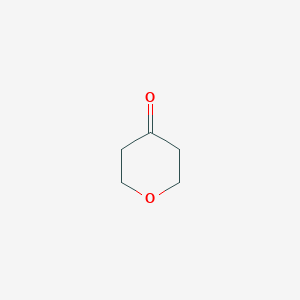

Tetrahydro-4H-pyran-4-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJRYTGVHCAYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184048 | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29943-42-8 | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of Tetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one, a heterocyclic organic compound, is a colorless to light yellow liquid recognized for its utility as a versatile building block in organic synthesis.[1] Its unique six-membered ring structure containing an oxygen atom and a ketone functional group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides a comprehensive overview of the key physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into synthetic pathways. The following table summarizes the key physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 | g/mol [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 166 - 166.5 | °C |

| Density | 1.084 (at 25 °C) | g/mL |

| Refractive Index | 1.452 (at 20 °C) | |

| Flash Point | 55 | °C |

| Solubility | Miscible in water | |

| Vapor Pressure | 1.69 | mmHg (at 25°C) |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key physical parameters of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with the flask connected to a condenser.

-

Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Thoroughly clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure (Qualitative):

-

To a test tube, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Add a small, measured volume of the solvent to be tested (e.g., 1 mL of water).

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Visually inspect the solution for any signs of undissolved liquid (e.g., cloudiness, separate layers). If the solution is clear, the substance is considered soluble.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of experiments for characterizing the physical properties of a liquid chemical sample like this compound.

Caption: Experimental workflow for determining the physical properties of a liquid sample.

References

- 1. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 2. This compound: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrahydro-4H-pyran-4-one, a pivotal building block in medicinal chemistry and organic synthesis, is a key intermediate for numerous pharmaceutical compounds.[1][2][3] Its deceptively simple structure presents unique synthetic challenges, particularly when transitioning from laboratory-scale preparations to robust, cost-effective, and safe industrial production. This technical guide provides an in-depth analysis of prominent industrial-scale synthesis routes for this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers and process chemists in navigating the complexities of its large-scale manufacture.

Comparative Analysis of Industrial Synthesis Routes

The industrial production of this compound has been approached through various synthetic strategies, each with its own set of advantages and challenges in terms of yield, purity, cost, and scalability. The following tables summarize the quantitative data from several key methods described in scientific literature and patents.

| Route | Starting Materials | Key Intermediates | Reported Yield | Product Purity | Key Advantages | Reported Challenges | Reference |

| Route 1: From 3-Chloropropionyl Chloride and Ethylene (B1197577) | 3-Chloropropionyl chloride, Ethylene | 1,5-dichloro-3-pentanone | 45% (overall) | Not specified | Utilizes readily available starting materials. | Complex gas-liquid-solid system for ethylene insertion, difficult to scale up. The product is very soluble in water, requiring extensive extraction. | [1][4][5] |

| Route 2: From 1,5-dichloropentane-3-ol and Vinyl Ether | 1,5-dichloropentane-3-ol, Vinyl ether | 1,5-dichloro-3-(1-(vinyloxy)ethoxy)pentane, 4-(1-(vinyloxy)ethoxy)tetrahydro-2H-pyran, tetrahydro-2H-pyran-4-ol | High | Not specified | Cost-effective and efficient for industrial production. | Multi-step process. | [2] |

| Route 3: Oxidation of 4-Methylene-tetrahydropyran | 4-Methylene-tetrahydropyran | Not applicable | High | High | One-step process, high safety and economic viability for industrial manufacturing. | Requires synthesis of the starting material, 4-methylene-tetrahydropyran. | [6] |

| Route 4: From Bis(2-chloroethyl)ether | Bis(2-chloroethyl)ether, Carbon dioxide | Not specified | 95.9% | 99.7% | High purity and yield. | Utilizes a Zr-Ce-Ti-Al composite oxide catalyst. | [7] |

| Route 5: Hydrogenation of Pyran-4-one | Pyran-4-one or Dihydropyran-4-one | Not specified | High | Not specified | Utilizes a simple hydrogenation process. | Requires synthesis of the pyran-4-one starting material. | [8] |

| Route 6: Pilot Plant Manufacture (Minakem) | 3-buten-1-ol, paraformaldehyde | Acetate intermediate | Not specified | Not specified | Successfully scaled to >20 kg, with thorough process safety evaluation. | Multi-step process involving a Prins reaction. | [1][9][10][11] |

Experimental Protocols for Key Synthesis Routes

This section provides detailed methodologies for the most relevant industrial-scale synthesis routes for this compound.

Route 1: Synthesis from 3-Chloropropionyl Chloride and Ethylene

This method involves the initial formation of 1,5-dichloropentanone, followed by cyclization.

Step 1: Synthesis of 1,5-dichloropentanone

-

Reaction: In a suitable reactor, 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride (B1173362) are charged. Methylene dichloride (50 kg) is used as the solvent.

-

Ethylene Addition: While stirring, ethylene gas is introduced into the reactor. The temperature is maintained below 10 °C.

-

Incubation: After the addition of ethylene, the reaction mixture is incubated for 2 hours.

-

Work-up: The reaction solution is then added to a mixture of water and hydrochloric acid, cooled to 0 °C. The mixture is stirred and the layers are separated to obtain 1,5-dichloropentanone.

Step 2: Cyclization to this compound

-

Reaction: Water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentanone from the previous step are added to a reactor.

-

Heating: The mixture is heated under reflux.

-

Purification: After the reaction is complete, the crude product is obtained by extraction and then purified by vacuum rectification to yield the final product.

Route 2: Multi-step Synthesis from 1,5-dichloropentane-3-ol

This route is presented as a cost-effective and efficient method for industrial production.

-

Step 1: 1,5-dichloropentane-3-ol and vinyl ether are reacted in the presence of a catalyst in a solvent such as dichloromethane (B109758) to yield 1,5-dichloro-3-(1-(vinyloxy)ethoxy)pentane.

-

Step 2: The product from the first step undergoes a cyclization reaction using water and an alkali to form 4-(1-(vinyloxy)ethoxy)tetrahydro-2H-pyran.

-

Step 3: A deprotection reaction of the product from the second step is carried out in the presence of a solvent and catalyst to form tetrahydro-2H-pyran-4-ol.

-

Step 4: The final step involves the oxidation of tetrahydro-2H-pyran-4-ol using a solvent, catalyst, and sodium bicarbonate to yield this compound.

Route 3: Oxidation of 4-Methylene-tetrahydropyran

This patented method claims high purity and yield in a single step.

-

Reaction: 4-methylene-tetrahydropyran is oxidized using a ruthenium compound.

-

Catalyst: The ruthenium compound can be ruthenium tetraoxide (RuO₄), ruthenium dioxide (RuO₂), or ruthenium trichloride (RuCl₃). The oxidation can be performed in the presence of a co-oxidant such as a periodate (B1199274) or hypochlorite.

-

Stoichiometry: When using ruthenium tetraoxide alone, it is typically used in an amount of 1.0 to 1.5 molar equivalents relative to the pyran.

-

Purification: The product can be purified by standard methods such as distillation or treatment with an aqueous sodium bisulfite solution.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: Synthesis and Potential Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. JP3516469B2 - Production of this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 9. Collection - Tetrahydroâ4Hâpyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture - Organic Process Research & Development - Figshare [figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Diverse Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and the inhibition of cell cycle progression.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | - |

| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | - |

| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity | Etoposide |

| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent Activity | Etoposide |

| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent Activity | Etoposide |

| Indoline Spiro | 3 | HCI-H522 (Lung) | GI% = 93.52% | - |

| Indoline Spiro | 3 | LOX IMVI (Melanoma) | GI% = 71.63% | - |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest. Key signaling pathways involved include the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the modulation of the Bax/Bcl-2 apoptosis pathway.

Anticancer Signaling Pathways

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Assay Workflow

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

Quantitative Antimicrobial Data

The antimicrobial potency of various this compound derivatives is presented as Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference Compound |

| Spiro-4H-pyran | 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | Potent Activity | - |

| 4H-Pyran | 4h, 4i | Candida albicans | Potent Activity | - |

| Spiro-4H-pyran | 4l | Streptococcus pneumoniae | 125 | Ciprofloxacin |

| Spiro-4H-pyran | 4l | Escherichia coli | 125 | Ciprofloxacin |

Mechanism of Antimicrobial Action

A proposed mechanism for the antibacterial activity of pyran derivatives is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication[1]. By targeting this enzyme, these compounds can disrupt DNA synthesis, leading to bacterial cell death[1].

Antimicrobial Mechanism

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain tetrahydropyran (B127337) derivatives have shown promising anti-inflammatory and analgesic properties. For instance, the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) has demonstrated significant effects in preclinical models[2][3].

Quantitative Anti-inflammatory Data

| Compound | Assay | Result |

| LS20 | Acetic acid-induced writhing | Antinociceptive effect |

| LS20 | Formalin test | Antinociceptive effect |

| LS20 | Tail-flick test | Antinociceptive effect |

| LS20 | Paw edema model | Antiedematogenic effect |

| LS20 | Air pouch model | Reduced leukocyte migration and pro-inflammatory cytokine production |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of the tetrahydropyran derivative LS20 are linked to the inhibition of pro-inflammatory cytokine production (TNF-α and IL-6) and involve the opioid system[2][3].

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound (this compound derivative)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping: Divide animals into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection[4][5].

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal[4][5][6][7].

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection[5].

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Carrageenan-Induced Paw Edema Workflow

Neuroprotective Activity

Pyran-based scaffolds are being investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease[8].

Signaling Pathways in Neuroprotection

Some pyran derivatives have been shown to offer neuroprotective benefits by modulating signaling pathways such as PKA, CaMKII, and ERK, which are involved in promoting CREB phosphorylation and neurite outgrowth[8].

References

- 1. benchchem.com [benchchem.com]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [cardiosomatics.ru]

- 4. inotiv.com [inotiv.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. Tetrahydro-4H-pyran-4-one, a simple six-membered heterocyclic ketone, has emerged as a critical and versatile building block in the synthesis of complex drug candidates.[1][2] Its unique structural and electronic properties, including the presence of a polar ether oxygen and a reactive ketone functionality, offer a rich platform for chemical elaboration.[3] The tetrahydropyran (B127337) (THP) motif, often introduced using this precursor, is increasingly utilized as a bioisosteric replacement for cyclohexane (B81311) and piperidine (B6355638) rings to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this compound in the discovery of innovative therapeutics, including its role in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

Synthesis of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread application in drug discovery. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and available starting materials.

One common industrial method involves a two-step process starting from 3-chloropropionyl chloride and ethylene (B1197577).[6][7] The initial Friedel-Crafts-type reaction with ethylene in the presence of a Lewis acid, such as aluminum trichloride (B1173362), yields 1,5-dichloropentan-3-one (B1296641). Subsequent intramolecular cyclization under basic or phase-transfer conditions affords the desired product. An alternative approach involves the hydrogenation of pyran-4-one derivatives, which can be prepared from inexpensive starting materials.[8]

Another reported synthesis involves the use of bis(2-chloroethyl)ether, which is cyclized in the presence of a Zr-Ce-Ti-Al composite oxide and cesium iodide, followed by the introduction of carbon dioxide.[4] This method is reported to produce this compound in high purity and yield.

Key Chemical Transformations and Applications in Drug Scaffolds

The synthetic utility of this compound lies in the reactivity of its ketone group, which allows for a wide array of chemical modifications to generate diverse molecular architectures.

Reductive Amination

Reductive amination of the ketone provides access to 4-aminotetrahydropyran (B1267664) derivatives, a privileged motif in many biologically active compounds. This transformation is typically carried out by treating the ketone with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. The resulting amino-THP scaffold is a key component in numerous kinase inhibitors, where the nitrogen atom can form crucial hydrogen bond interactions with the target protein. A notable example is the ATM kinase inhibitor AZD0156, where a THP-amine fragment was installed to improve the ADME profile and overall potency.[4]

Wittig Reaction and Olefination

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, allow for the introduction of exocyclic double bonds.[9][10] This transformation is valuable for creating carbon-carbon bonds and extending the molecular framework. The resulting alkenes can serve as intermediates for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation.

Spirocycle Formation

This compound is an excellent precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their inherent three-dimensionality and novel chemical space.[11][12] Spirocycles can be formed through various strategies, including intramolecular cyclizations and multi-component reactions. For instance, the reaction of this compound with isatins and malononitrile (B47326) can yield spiro[4H-pyran-oxindole] derivatives, a class of compounds with potential antibacterial and anticancer activities.[13][14] A Prins-type cyclization of cyclic ketones with a homoallylic alcohol and methanesulfonic acid also provides access to spirocyclic tetrahydropyrans.[15]

This compound Derivatives in Drug Discovery: Case Studies

The strategic incorporation of the tetrahydropyran motif derived from this compound has led to the development of several promising clinical candidates.

Kinase Inhibitors

The tetrahydropyran ring is a common feature in modern kinase inhibitors, where it can act as a hinge-binding motif or a soluble, non-metabolically labile substituent. As mentioned, the ATM kinase inhibitor AZD0156 incorporates a THP-amine moiety, which was crucial for achieving oral bioavailability and a superior pharmacokinetic profile compared to earlier analogues.[4] ATM kinase is a central player in the DNA damage response (DDR) pathway, and its inhibition can potentiate the efficacy of DNA-damaging chemotherapies.

GPCR Antagonists

Derivatives of this compound have also been employed in the synthesis of G-protein-coupled receptor (GPCR) antagonists. For example, potent and selective histamine-3 receptor (H3R) antagonists have been developed using an azaspiro[2.5]octane carboxamide scaffold derived from this precursor.[16] These compounds have shown promise in the treatment of cognitive disorders.

AMPK Activators

The investigational drug PF-06409577 is a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][17] While not directly synthesized from this compound in the provided literature, its structure contains a tetrahydropyran ring, highlighting the importance of this motif in modulating the activity of this therapeutic target. Activation of AMPK has potential applications in the treatment of metabolic diseases such as diabetic nephropathy.[12][17]

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions and biological activities of compounds derived from or related to this compound.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis | 3-chloropropionyl chloride, ethylene | 1. AlCl3; 2. Base | This compound | 45 | [18] |

| Synthesis | bis(2-chloroethyl)ether | Zr-Ce-Ti-Al composite oxide, CsI, CO2, H2O | This compound | 95.9 | [4] |

| Spirocyclization | Cyclic ketone, 3-butene-1-ol | MsOH, CH2Cl2, 23°C | Spirocyclic tetrahydropyranyl mesylate | 85 | [15] |

| Aldol Condensation | Acetone, Formaldehyde | Alkaline medium, 30-35°C | 3,5-bis(hydroxymethyl)this compound | 67.4 | [19] |

| Compound/Derivative | Target | Biological Activity | IC50/EC50 | Reference |

| 4H-Pyran derivative (4k) | HCT-116 cells | Cytotoxicity | 85.88 µM | [20] |

| 4H-Pyran derivative (4d) | HCT-116 cells | Cytotoxicity | 75.1 µM | [20] |

| 4H-Pyran derivative (4g) | DPPH radical | Antioxidant | 0.329 mM | [20] |

| 4H-Pyran derivative (4j) | DPPH radical | Antioxidant | 0.1941 mM | [20] |

| PF-06409577 | AMPK α1β1γ1 | Activation | single-digit nM | [17] |

| 4-oxo-4H-1-benzopyran derivatives | c-Src kinase | Inhibition | 52-57 µM | [21] |

| Pyrazolopyridine derivative (8c) | Kinase | Inhibition | 0.14 µM | [22] |

| Pyrazolopyridine derivative (12d) | Kinase | Inhibition | 0.18 µM | [22] |

Signaling Pathway and Workflow Diagrams

Caption: ATM Kinase Signaling Pathway in DNA Damage Response.

Caption: Generalized GPCR Antagonist Signaling Pathway.

Caption: Medicinal Chemistry Workflow Starting from this compound.

Experimental Protocols

Synthesis of this compound from 3-Chloropropionyl Chloride[6][7]

Step 1: Synthesis of 1,5-dichloropentan-3-one

-

To a cooled (0-5 °C) and stirred solution of aluminum trichloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Purge the reaction vessel with ethylene gas and maintain a positive pressure of ethylene while stirring vigorously.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1,5-dichloropentan-3-one.

Step 2: Cyclization to this compound

-

Dissolve the crude 1,5-dichloropentan-3-one in a suitable solvent (e.g., water or a biphasic system with an organic solvent).

-

Add a base such as sodium hydroxide (B78521) or potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) if necessary.

-

Heat the mixture to reflux and stir vigorously until the cyclization is complete (monitor by GC-MS).

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Reductive Amination of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq).

-

Add acetic acid (1.1 eq) to catalyze imine/enamine formation and stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aminotetrahydropyran derivative.

Wittig Reaction of this compound

-

To a suspension of the appropriate phosphonium (B103445) salt (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide is observed.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to remove triphenylphosphine (B44618) oxide and obtain the desired olefin.

Conclusion

This compound has solidified its position as a cornerstone precursor in contemporary drug discovery. Its synthetic accessibility and the diverse reactivity of its ketone functionality provide medicinal chemists with a powerful toolkit to construct complex and novel molecular architectures. The strategic incorporation of the tetrahydropyran motif has proven to be a successful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates across a range of therapeutic targets, including kinases and GPCRs. As the demand for innovative therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and strategically valuable building blocks like this compound will undoubtedly continue to expand. This guide serves as a foundational resource for researchers aiming to leverage the full potential of this remarkable scaffold in their drug discovery endeavors.

References

- 1. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]

- 2. miragenews.com [miragenews.com]

- 3. A new effector pathway links ATM kinase with the DNA damage response. — Department of Oncology [oncology.ox.ac.uk]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. youtube.com [youtube.com]

- 11. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. researchgate.net [researchgate.net]

The Discovery and Synthetic History of Tetrahydro-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one, a six-membered heterocyclic ketone, is a pivotal building block in modern organic and medicinal chemistry. Its unique structural and electronic properties, including the presence of an ether linkage and a carbonyl group, render it a versatile intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The precise moment of discovery and the first synthesis of this compound are not widely attributed to a single individual in the primary literature; however, its origins can be traced back to the early 20th century during broader investigations into oxygen-containing heterocycles. The parent compound, 4H-pyran, was first isolated and characterized in 1962. The exploration of saturated pyran systems, such as tetrahydropyran (B127337), gained momentum due to their prevalence in natural products, most notably in the pyranose form of sugars. The stability of the tetrahydropyran ring, in contrast to the unstable nature of pyran itself, made its derivatives, including the 4-oxo substituted version, valuable synthetic targets.

Early synthetic efforts were driven by the need for novel heterocyclic scaffolds. Over the decades, this compound has emerged from being a laboratory curiosity to a commercially significant intermediate, underpinning the synthesis of numerous pharmaceuticals and agrochemicals. Its importance is particularly pronounced in the development of novel therapeutics, where the tetrahydropyran motif is often incorporated to modulate physicochemical properties such as solubility and metabolic stability.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 29943-42-8 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 166-166.5 °C | [2] |

| Density | 1.084 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.452 | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 3.94 (t, 4H), 2.51 (t, 4H) | [3] |

| ¹³C NMR (CDCl₃, ppm) | δ 207.1, 67.8, 41.5 | [4] |

| IR (neat, cm⁻¹) | 2960, 2850, 1720 (C=O), 1140 (C-O-C) | [1] |

| Mass Spectrum (EI, m/z) | 100 (M+), 71, 58, 43, 42 | [5] |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed over the years, ranging from classical cyclization reactions to more modern, scalable processes. This section details the experimental protocols for some of the most significant methods.

Acid-Catalyzed Cyclization of 5-Hydroxypentan-2-one

One of the earliest and most straightforward approaches involves the intramolecular cyclization of an acyclic precursor.

Experimental Protocol:

A solution of 5-hydroxypentan-2-one (10.2 g, 0.1 mol) in 100 mL of toluene (B28343) is treated with a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Two-Stage Synthesis from 3-Chloropropionyl Chloride and Ethylene

This method provides a scalable route to the target compound and is the subject of several patents.

Experimental Protocol:

Step 1: Synthesis of 1,5-Dichloropentan-3-one (B1296641)

To a cooled (-10 °C) and stirred suspension of anhydrous aluminum chloride (133.3 g, 1.0 mol) in 500 mL of anhydrous dichloromethane (B109758), 3-chloropropionyl chloride (127.0 g, 1.0 mol) is added dropwise, maintaining the temperature below -5 °C. Ethylene gas is then bubbled through the reaction mixture at a steady rate for 4-6 hours. The reaction is quenched by the slow addition of a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude 1,5-dichloropentan-3-one.

Step 2: Cyclization to this compound

The crude 1,5-dichloropentan-3-one is added to a vigorously stirred mixture of water (500 mL), phosphoric acid (10 mL), and sodium dihydrogen phosphate (B84403) (12.0 g, 0.1 mol). The mixture is heated to reflux for 8-10 hours. After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 150 mL). The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield this compound.

Synthesis from Bis(2-chloroethyl) Ether

This method utilizes a readily available starting material and proceeds via a catalyzed carbonylation reaction.

Experimental Protocol:

A mixture of bis(2-chloroethyl) ether (143.0 g, 1.0 mol), a composite oxide catalyst (e.g., Zr-Ce-Ti-Al oxide, 28.6 g), and cesium iodide (6.4 g) in ethanol (B145695) (670 mL) and water (50 mL) is charged into a high-pressure autoclave. The autoclave is sealed and pressurized with carbon dioxide to 1.1 MPa. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the autoclave is depressurized, and the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to remove ethanol and water. The residue is then subjected to recrystallization from an ethyl acetate/petroleum ether mixture to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active molecules. Its utility stems from the ability to introduce the tetrahydropyran ring, a common motif in many approved drugs and clinical candidates. This moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and reduced metabolic lability, when compared to its carbocyclic or aromatic counterparts.

One of the most prominent applications of this compound is in the development of histamine (B1213489) H3 receptor antagonists for the treatment of cognitive disorders. The pyran ring serves as a key structural element in these compounds, contributing to their high affinity and selectivity for the target receptor. Furthermore, derivatives of this compound have shown promise as modulators of NMDA receptors and as inhibitors of semicarbazide-sensitive amine oxidase (SSAO).

Conclusion

From its early, uncredited synthesis to its current status as a vital industrial intermediate, this compound has had a significant impact on the fields of organic synthesis and medicinal chemistry. The development of diverse and scalable synthetic routes has made this valuable building block readily accessible, fueling further innovation in drug discovery and materials science. The detailed methodologies and data presented in this guide are intended to serve as a comprehensive resource for researchers and professionals, enabling them to fully leverage the synthetic potential of this versatile heterocyclic ketone.

References

- 1. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and reaction of 3-hydroxythis compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of resulting drug substances and products. This technical guide provides an in-depth overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies are presented, along with a summary of potential degradation pathways. This document serves as a valuable resource for researchers and professionals involved in the development and handling of this important chemical intermediate.

Introduction

This compound, a colorless liquid with a fruity odor, is recognized for its utility in organic synthesis.[1] Its chemical structure, featuring a saturated pyran ring with a ketone functional group, makes it a stable compound under standard storage conditions.[1] However, exposure to environmental factors such as heat, light, humidity, and reactive chemical species can induce degradation, potentially leading to the formation of impurities that may impact its performance in subsequent reactions and the safety of the final products.[1]

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3] The data generated from these studies are crucial for the development of stability-indicating analytical methods, formulation design, and defining appropriate storage and handling conditions.[4] This guide outlines the typical conditions under which this compound may degrade and provides methodologies for assessing its stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 166-166.5 °C | |

| Density | 1.084 g/mL at 25 °C | |

| Refractive Index | n20/D 1.452 | |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Stability and Degradation Profile

This compound is generally stable under normal conditions but can be susceptible to degradation under the following stress conditions:

-

Hydrolytic Degradation: The ether linkage and the ketone functional group in the pyran ring suggest potential susceptibility to hydrolysis under acidic and basic conditions, which could lead to ring-opening.[5]

-

Oxidative Degradation: As with many organic molecules, strong oxidizing agents can lead to the degradation of the pyran ring.[5]

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photodegradation in many heterocyclic compounds.[5]

-

Thermal Degradation: Elevated temperatures can provide the energy required to initiate decomposition reactions.[5]

A summary of the expected stability of this compound under different conditions is presented in Table 2. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, the information is based on the known behavior of structurally similar 4H-pyran-4-one derivatives and general principles of organic chemistry.[5]

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Ring-opened products, such as hydroxy acids or aldehydes. |

| Basic Hydrolysis | Susceptible to degradation. | Ring-opened products, potentially leading to aldol (B89426) condensation products. |

| Oxidative Degradation | Susceptible to degradation in the presence of strong oxidizing agents. | Oxidized ring products, ring-opened products (dicarboxylic acids, etc.). |

| Photolytic Degradation | Potentially susceptible to degradation upon exposure to UV light. | Photorearranged isomers, radical-induced degradation products. |

| Thermal Degradation | Stable at ambient temperatures, but may degrade at elevated temperatures. | Fragmentation products, polymers. |

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from methodologies suggested for structurally similar compounds and can be used as a starting point for investigating the stability of this compound.[5] It is crucial to perform compound-specific validation for any analytical methods used.

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted in the following diagram.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[5]

Acidic Hydrolysis

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.[5]

Basic Hydrolysis

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.[5]

Oxidative Degradation

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).[5]

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80 °C).

-

At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.[5]

Photolytic Degradation (Solution)

Expose a solution of the compound (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark under the same conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be postulated based on its chemical structure. The following diagram illustrates a generalized overview of possible degradation routes.

References

Methodological & Application

Application Notes: Tetrahydro-4H-pyran-4-one in Prins Cyclization Reactions

Introduction

The Prins cyclization is a powerful acid-catalyzed reaction between a carbonyl compound and a homoallylic alcohol, enabling the stereoselective synthesis of substituted tetrahydropyran (B127337) rings.[1][2][3] While aldehydes are common carbonyl partners, the use of ketones, specifically cyclic ketones like tetrahydro-4H-pyran-4-one, offers a direct route to valuable spirocyclic ether frameworks. These spiro-tetrahydropyran motifs are significant structural units in various natural products and medicinally important molecules. The reaction leverages this compound as a building block to construct complex three-dimensional structures in a single, efficient step.

Application: Synthesis of Spirocyclic Tetrahydropyrans

A primary application of this compound in Prins-type reactions is its three-component coupling with a homoallylic alcohol and a protic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) to generate substituted spirocyclic tetrahydropyrans.[4] This methodology provides a straightforward and high-yield approach to spiro-ethers, where the acid acts both as a catalyst and a nucleophile (in the form of its conjugate base), leading to the formation of stable sulfonate esters.[4]

The general reaction mechanism involves the acid-catalyzed activation of the ketone, followed by the addition of the homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack by the alkene moiety. The resulting tertiary carbocation is trapped by the conjugate base of the acid (e.g., mesylate or tosylate) to yield the final spirocyclic product. This process is highly valuable for creating complex scaffolds from simple starting materials in a single operation.[4]

Reaction Schematics and Mechanisms

General Reaction Scheme

The diagram below illustrates the overall transformation where this compound reacts with a homoallylic alcohol in the presence of a sulfonic acid (R'SO₃H) to form a spirocyclic tetrahydropyranyl sulfonate.

Caption: General scheme for the synthesis of spirocyclic ethers.

Proposed Reaction Mechanism

The following diagram details the step-by-step mechanism for the acid-catalyzed Prins cyclization of this compound.

Caption: Proposed mechanism for the Prins spirocyclization.

Quantitative Data Summary

The following table summarizes representative yields for the Prins cyclization of various cyclic ketones with homoallylic alcohol and sulfonic acids, demonstrating the general applicability of the method.[4]

| Entry | Cyclic Ketone | Acid (R'SO₃H) | Product | Yield (%) |

| 1 | Cyclohexanone | Methanesulfonic Acid | 1-Oxa-4-mesyloxyspiro[5.5]undecane | 85 |

| 2 | Cyclohexanone | p-Toluenesulfonic Acid | 1-Oxa-4-tosyloxyspiro[5.5]undecane | 87 |

| 3 | Cyclopentanone | Methanesulfonic Acid | 1-Oxa-4-mesyloxyspiro[4.5]decane | 82 |

| 4 | Cycloheptanone | Methanesulfonic Acid | 1-Oxa-4-mesyloxyspiro[6.5]dodecane | 75 |

| 5 | Adamantanone | Methanesulfonic Acid | Spiro[adamantane-2,2'-tetrahydropyran]-4'-yl mesylate | 78 |

Experimental Protocols

General Protocol for the Synthesis of Spirocyclic Tetrahydropyranyl Mesylates

This protocol is adapted from the general procedure for the Prins cyclization of cyclic ketones.[4]

1. Materials and Equipment:

-

This compound (1.0 equiv)

-

Homoallylic alcohol (3-buten-1-ol) (1.2 equiv)

-

Methanesulfonic acid (2.0 equiv)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

2. Procedure:

-

To a stirred solution of this compound (1.0 equiv) and homoallylic alcohol (1.2 equiv) in anhydrous dichloromethane (DCM), add methanesulfonic acid (2.0 equiv) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography to afford the desired spirocyclic tetrahydropyranyl mesylate.

3. Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The logical flow of the experimental protocol is visualized below.

Caption: Workflow for the synthesis of spiro-tetrahydropyrans.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 4. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Aldol Condensation of Tetrahydro-4H-pyran-4-one for the Synthesis of Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone that serves as a key building block in organic synthesis. Its symmetrical structure and activated α-hydrogens make it an excellent substrate for base-catalyzed aldol (B89426) condensation reactions, particularly the Claisen-Schmidt condensation with aromatic aldehydes. This reaction yields α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives form a core scaffold found in various biologically active molecules and are particularly noted for their potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This application note provides detailed protocols for the synthesis of these compounds and their evaluation as potential anticancer agents.

Reaction Principle: Claisen-Schmidt Condensation

The synthesis of α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones is achieved through a base-catalyzed crossed aldol condensation, also known as the Claisen-Schmidt reaction. In this process, a ketone (this compound) reacts with two equivalents of an aromatic aldehyde that cannot enolize. The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates an α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form a conjugated α,β-unsaturated ketone. The process is repeated on the other side of the symmetrical ketone to yield the final α,α′-bis(benzylidene) product. The formation of the extended conjugated system is a significant driving force for the dehydration steps.[1][2]

Caption: General reaction scheme for the synthesis of α,α′-bis(benzylidene) derivatives.

Applications in Drug Development

Derivatives of 4H-pyran are of considerable interest due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3] The α,α′-bis(benzylidene)this compound scaffold, in particular, has been identified as a promising template for the development of novel cytotoxic agents. These compounds have been shown to inhibit the proliferation of various human cancer cell lines, such as those from breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[4][5]

The primary mechanism of their anticancer action is the induction of apoptosis, or programmed cell death. Studies have indicated that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis. This is often characterized by an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[4][6]

Caption: Proposed mechanism of apoptosis induction by pyran-4-one derivatives.

Experimental Protocols & Data

Quantitative Data Summary

The efficiency of the Claisen-Schmidt condensation and the biological activity of the resulting products are summarized below.

Table 1: Synthesis of α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones This table presents a summary of reaction conditions and yields for the synthesis of various derivatives. The general procedure involves reacting this compound (1 mmol) with a substituted aromatic aldehyde (2 mmol) in the presence of a catalyst.

| Entry | Ar-CHO Substituent | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | H | 20% aq. NaOH | Ethanol (B145695) | 4 | 85 |

| 2 | 4-Cl | 20% aq. KOH | Ethanol | 3 | 92 |

| 3 | 4-OCH₃ | 20% aq. NaOH | Ethanol | 5 | 88 |

| 4 | 4-NO₂ | 20% aq. KOH | Ethanol | 2.5 | 95 |

| 5 | 3-Br | 20% aq. NaOH | Ethanol | 4 | 89 |

| 6 | 2,4-diCl | 20% aq. KOH | Ethanol | 3 | 91 |

Note: Yields are isolated yields after recrystallization. Reaction conditions are typically at room temperature or gentle reflux.

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Synthesized Derivatives The cytotoxic effects of the synthesized compounds were evaluated against various human cancer cell lines using the MTT assay after 48 hours of treatment. IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound (Substituent) | IC₅₀ (µM) on MCF-7 (Breast) | IC₅₀ (µM) on A549 (Lung) | IC₅₀ (µM) on HCT-116 (Colon) |

| 4-H | 45.2 | 51.8 | 60.5 |

| 4-Cl | 15.8 | 22.4 | 18.9 |

| 4-OCH₃ | 30.5 | 38.1 | 42.3 |

| 4-NO₂ | 9.7 | 14.2 | 11.5 |

| 3-Br | 18.2 | 25.9 | 21.7 |

| 2,4-diCl | 11.3 | 16.5 | 13.8 |

| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 |

Data compiled from representative literature.[4][7][8][9] Values can vary based on specific experimental conditions.

Protocol 1: General Synthesis of α,α′-bis(substituted-benzylidene)tetrahydro-4H-pyran-4-ones

This protocol describes a standard procedure for the base-catalyzed aldol condensation.

Materials:

-

This compound (1.0 g, 10 mmol)

-

Substituted aromatic aldehyde (20 mmol)

-

Ethanol (95%, 50 mL)

-

20% (w/v) aqueous Sodium Hydroxide (NaOH) solution

-

Stir plate and magnetic stir bar

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 g, 10 mmol) and the selected aromatic aldehyde (20 mmol) in 40 mL of 95% ethanol in a 100 mL round-bottom flask.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Slowly add 5 mL of 20% aqueous NaOH solution dropwise to the stirred mixture over 10 minutes.

-

Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction time typically ranges from 2 to 6 hours.

-

After the reaction is complete (as determined by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold 50% aqueous ethanol (2 x 15 mL) followed by cold water (2 x 15 mL) to remove excess base and unreacted starting materials.

-

Purify the crude product by recrystallization from an appropriate solvent, typically ethanol or an ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven at 50°C.

-

Characterize the final product using NMR, IR spectroscopy, and mass spectrometry.

Caption: Workflow from reaction setup to final product characterization.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against a cancer cell line.

Materials:

-

Synthesized pyran-4-one derivatives

-

Human cancer cell line (e.g., MCF-7)

-

DMEM or RPMI-1640 culture medium with 10% FBS

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The Claisen-Schmidt condensation of this compound provides an efficient and straightforward route to a library of α,α′-bis(substituted-benzylidene) derivatives. These compounds serve as a valuable scaffold in drug discovery, demonstrating significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. The protocols and data presented herein offer a robust framework for researchers and scientists to synthesize, purify, and evaluate these promising molecules for potential therapeutic applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journal.waocp.org [journal.waocp.org]

Application Notes and Protocols: Wittig Reaction with Tetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for converting ketones and aldehydes into alkenes.[1][2][3] This application note provides a detailed protocol for the Wittig reaction of Tetrahydro-4H-pyran-4-one, a common building block in medicinal chemistry. The document outlines procedures for reactions with both non-stabilized and stabilized phosphorus ylides, offering flexibility in the synthesis of various exocyclic alkenes. Included are comprehensive experimental protocols, data tables for easy comparison of reaction parameters, and a visual representation of the experimental workflow.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, has become an indispensable tool for olefination.[1] The reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine (B44618) oxide.[1][4] The exceptional reliability and predictability of the C=C bond formation make it a superior method to other elimination reactions. This protocol focuses on the application of the Wittig reaction to this compound, a saturated heterocyclic ketone frequently employed in the synthesis of pharmaceutical compounds and other biologically active molecules. The resulting 4-methylenetetrahydropyran and its derivatives are valuable intermediates for further chemical transformations.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the ketone. This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the final alkene and triphenylphosphine oxide.[2] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

-

Non-stabilized ylides , which typically bear alkyl or other electron-donating groups, are highly reactive and generally lead to the formation of the Z-alkene (cis) as the major product under kinetic control.[2]

-

Stabilized ylides , containing electron-withdrawing groups such as esters or ketones, are less reactive and thermodynamically controlled, predominantly yielding the E-alkene (trans).[2]

Data Presentation

The following tables summarize typical quantitative data for the Wittig reaction with cyclic ketones, providing a baseline for expected outcomes with this compound.

Table 1: Wittig Reaction with Non-Stabilized Ylides

| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |

| 1 | Methyltriphenylphosphonium (B96628) bromide | n-BuLi | THF | -78 to RT | 3 | 73 | 4-Methylenetetrahydropyran derivative | [5] |

| 2 | (Methoxymethyl)triphenylphosphonium chloride | n-BuLi | THF | -78 to RT | overnight | crude | 4-(Methoxymethylene)tetrahydropyran derivative | [5] |

| 3 | Methyltriphenylphosphonium bromide | LiHMDS | THF | 0 to RT | 2 | 73 | 4-Methylenetetrahydropyran derivative | [5] |

Table 2: Wittig Reaction with Stabilized Ylides

| Entry | Ylide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Stereochemistry | Reference |

| 1 | (Carbethoxymethylene)triphenylphosphorane (B24862) | Acetonitrile | 25 | 18 | 42 | E/Z mixture | [5] |

| 2 | Methyl (triphenylphosphoranylidene)acetate | Saturated NaHCO3 | 25 | 1 | 87 | E:Z = 95.5:4.5 | [6] |

| 3 | (Triphenylphosphoranylidene)acetonitrile | Saturated NaHCO3 | 25 | 1 | 86.1 | E:Z = 58.8:41.2 | [6] |

Experimental Protocols